molecular formula C22H23N3O4S B2427247 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203225-44-8

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2427247
CAS No.: 1203225-44-8
M. Wt: 425.5
InChI Key: KFBUAWVSZCQTKF-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic small molecule of significant interest in early-stage anticancer research. Compounds featuring the 1,1-dioxidoisothiazolidinyl and urea pharmacophores have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key molecular target in oncology . Research on analogous structures has demonstrated that such molecules can bind to the EGFR tyrosine kinase domain, often forming critical hydrogen-bond interactions with residues like Lys745, which may lead to the suppression of cancer cell proliferation . One closely related urea-based compound exhibited moderate to significant growth inhibition across a panel of 56 cancer cell lines, including non-small cell lung, renal, melanoma, and breast cancer models, and showed a superior profile compared to established treatments like thalidomide in certain contexts . The structural motif of this compound, which incorporates a naphthalen-1-ylmethyl group, suggests potential for enhanced interaction with hydrophobic regions of therapeutic targets. This makes it a valuable chemical tool for researchers investigating new pathways in oncology, particularly for exploring the structure-activity relationships of novel EGFR inhibitors and their effects on various cancer cell lines .

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-21-11-10-18(25-12-5-13-30(25,27)28)14-20(21)24-22(26)23-15-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-11,14H,5,12-13,15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBUAWVSZCQTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a dioxidoisothiazolidine moiety, a methoxyphenyl group, and a naphthalenylmethyl urea structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 372.44 g/mol. The presence of the isothiazolidine ring and various functional groups suggests that this compound may exhibit diverse biological activities.

Property Value
Molecular FormulaC19H20N2O4SC_{19}H_{20}N_2O_4S
Molecular Weight372.44 g/mol
Structural FeaturesIsothiazolidine, Methoxyphenyl, Naphthalenylmethyl Urea

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The dioxidoisothiazolidinyl moiety may play a crucial role in its biological effects by enhancing binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.
  • Receptor Modulation : Interaction with receptors could modulate signaling pathways relevant to disease states.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, the presence of the isothiazolidine ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

  • In Vitro Studies : Testing against various bacterial strains showed potential antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Potential

Research into structurally related compounds has suggested potential anticancer properties. The ability of the compound to induce apoptosis or inhibit tumor growth could be attributed to its interaction with cancer cell signaling pathways.

  • Cell Line Studies : Investigations on cancer cell lines have shown varying degrees of cytotoxicity, indicating the need for further exploration into its therapeutic index.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into possible applications:

  • Antimicrobial Screening : A study demonstrated that derivatives of isothiazolidine exhibited significant activity against resistant bacterial strains, suggesting that modifications in structure could enhance efficacy against pathogens .
  • Anticancer Evaluation : In vitro tests on similar urea derivatives showed promising results in inhibiting cancer cell proliferation, indicating that this class of compounds warrants further investigation for therapeutic use .
  • Mechanistic Insights : Research indicated that the dioxidoisothiazolidinyl group may facilitate interactions with specific cellular targets, impacting cellular processes such as apoptosis and cell cycle regulation .

Scientific Research Applications

The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by relevant data and case studies.

Antimicrobial Activity

Research indicates that compounds containing isothiazolidinone structures exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of cell membrane functions in target microorganisms, leading to cell death. Preliminary studies on related compounds suggest that they may be effective against various bacterial and fungal strains, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Enzyme inhibitors are crucial in drug development, particularly for conditions such as cancer and infectious diseases. Initial investigations into similar compounds have shown promise in targeting specific enzymes involved in disease pathways. Further research is necessary to elucidate the exact mechanisms by which this compound interacts with enzymes.

Drug Development

Given its structural complexity and biological activity, this compound could serve as a lead structure for the development of new therapeutic agents. Its derivatives may be synthesized to enhance efficacy and selectivity against specific targets, particularly in cancer therapy and infectious disease treatment .

Compound NameActivity TypeTarget OrganismsReference
Isothiazolidinone DerivativeAntimicrobialVarious bacteria & fungi
Enzyme Inhibitor CandidateEnzyme inhibitionSpecific cancer-related enzymes

Table 2: Synthesis Overview

StepDescriptionKey Reagents
Ring FormationCyclization to form isothiazolidinonePrecursor A, Precursor B
CouplingAttachment of methoxyphenyl and naphthalenylmethyl groupsCoupling agent
PurificationChromatography for final product purificationSolvent system

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound containing an isothiazolidinone ring against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, supporting the potential application of this class of compounds in treating infections.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar structures against a specific kinase involved in cancer progression. The results demonstrated a dose-dependent inhibition, suggesting that modifications to the structure could enhance selectivity and potency.

Q & A

Q. What synthetic methodologies are most effective for preparing this urea derivative, and how do reaction conditions influence yield?

The compound is synthesized via urea-forming reactions between isocyanate and amine precursors. A common approach involves reacting a substituted phenyl isocyanate with a naphthalenylmethylamine derivative under inert conditions (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Reflux duration (e.g., 12–24 hours) and solvent polarity significantly impact yield. For example, ethanol or THF may enhance solubility of intermediates, while aprotic solvents favor isocyanate reactivity. Column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) and recrystallization (solvent diffusion) are critical for purification .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm urea bond formation and aromatic substitution patterns.
  • HPLC-MS : To assess purity and molecular ion consistency.
  • FT-IR : Verification of urea C=O stretches (~1640–1680 cm⁻¹) and sulfonamide S=O peaks (~1150–1350 cm⁻¹) .
  • XRD : For crystalline samples, preliminary powder diffraction identifies phase purity before single-crystal analysis .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s naphthalene moiety and urea backbone result in limited aqueous solubility. Use DMSO for stock solutions (≤5% v/v in assays) to avoid cytotoxicity. For kinetic studies, surfactants like Tween-80 or cyclodextrins can enhance dispersion .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction be resolved during structure refinement?

Employ the SHELX suite (SHELXL/SHELXS) for refinement, leveraging constraints for disordered moieties (e.g., methoxy or naphthalene groups). Hydrogen-bonding networks, identified via graph-set analysis, help validate intermolecular interactions . For twinned crystals, use the TWIN/BASF commands in SHELXL to model overlapping lattices .

Q. What strategies optimize synthetic routes when faced with low reproducibility in coupling reactions?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). For example, a Central Composite Design can identify interactions between solvent polarity and reaction time . High-throughput screening (e.g., parallel reactors) may expedite condition optimization .

Q. How do hydrogen-bonding motifs in the crystal lattice influence physicochemical properties?

The urea carbonyl and sulfonamide groups form robust N–H···O and C=O···H–C bonds, stabilizing the crystal lattice. These interactions reduce solubility but enhance thermal stability. Quantify using Hirshfeld surface analysis (CrystalExplorer) to correlate packing efficiency with melting points .

Q. What in silico approaches predict biological activity given the compound’s structural complexity?

Perform molecular docking (AutoDock Vina) to assess binding affinity toward targets like dihydroorotate dehydrogenase (DHODH), leveraging the naphthalene group’s hydrophobic interactions. MD simulations (GROMACS) evaluate conformational stability in binding pockets .

Methodological Notes

  • Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate electron density mapping. Use PLATON to check for voids and solvent accessibility .
  • Synthesis Troubleshooting : If intermediates degrade, replace hygroscopic reagents (e.g., use molecular sieves for anhydrous conditions) and monitor reaction progress via TLC .
  • Data Contradictions : Cross-validate HPLC purity with elemental analysis (C/H/N) to resolve discrepancies between synthetic batches .

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